3-(Methoxyamino)propan-1-ol hydrochloride

Description

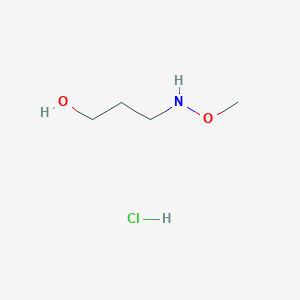

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(methoxyamino)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c1-7-5-3-2-4-6;/h5-6H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQPBGKWQHUNLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCCCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methoxyamino Propan 1 Ol Hydrochloride

Strategic Approaches to N-Alkylated Hydroxylamine (B1172632) Synthesis

The construction of N-alkylated hydroxylamines can be broadly categorized into methods that build the molecule by forming the N-C bond on a pre-existing alkoxyamine, or by modifying related nitrogen-containing functional groups into the desired hydroxylamine derivative.

Alkylation of Hydroxylamine Precursors

Alkylation strategies are a direct and common approach to synthesizing N-substituted hydroxylamines. These methods can involve the direct alkylation of a hydroxylamine or its O-alkylated isomer, or a multi-step sequence involving carbonyl compounds.

Direct N-alkylation of an O-alkylhydroxylamine, such as methoxyamine (O-methylhydroxylamine), with a suitable alkylating agent is a primary route to compounds like 3-(methoxyamino)propan-1-ol (B13282945). This reaction typically involves an alkyl halide or a similar electrophile. For the synthesis of the target compound, a 3-halopropan-1-ol, like 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol, would serve as the alkylating agent.

The reaction proceeds via nucleophilic substitution, where the nitrogen atom of methoxyamine attacks the electrophilic carbon of the propanol (B110389) derivative, displacing the halide. This method's effectiveness can be influenced by the choice of solvent and the presence of a base to neutralize the hydrohalic acid byproduct. A challenge in this approach is controlling the degree of alkylation, as the secondary amine product can sometimes undergo further reaction to form a tertiary amine. organic-chemistry.org

Another approach involves the alkylation of 1,3-propanediol (B51772) with a methylating agent like methyl chloride in the presence of a base to form 3-methoxy-1-propanol (B72126), a related structural analog. google.comgoogle.com While this method methylates the oxygen atom, similar principles of nucleophilic substitution apply.

| Reactant 1 | Reactant 2 | Product | Notes |

| Methoxyamine | 3-Halopropan-1-ol | 3-(Methoxyamino)propan-1-ol | Direct N-alkylation. Base is typically required. |

| 1,3-Propanediol | Methyl Chloride | 3-Methoxy-1-propanol | O-alkylation in the presence of a base. google.com |

| Sodium 3-hydroxypropylate | Methyl Iodide | 3-Methoxy-1-propanol | O-alkylation via a pre-formed alkoxide. google.com |

Reductive amination provides an alternative pathway that begins with a carbonyl compound. For the synthesis of 3-(methoxyamino)propan-1-ol, the starting carbonyl compound would be 3-hydroxypropanal (B37111). nih.govnih.gov The reaction proceeds in two conceptual steps:

Imine or Oxime Ether Formation: Methoxyamine reacts with the aldehyde group of 3-hydroxypropanal to form an O-methyl oxime (an imine analog). This condensation reaction is typically reversible and may be catalyzed by acid.

Reduction: The resulting C=N double bond of the O-methyl oxime is then reduced to a single bond to yield the final N-alkoxyamine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/catalyst). The choice of reducing agent is critical to ensure chemoselectivity, reducing the C=N bond without affecting the hydroxyl group. This method is advantageous as it builds the desired carbon skeleton and the N-C bond in a controlled manner. evitachem.com

| Carbonyl Precursor | Amine | Intermediate | Reducing Agent | Product |

| 3-Hydroxypropanal | Methoxyamine | 3-Hydroxypropanal O-methyl oxime | NaBH₄ or H₂/Catalyst | 3-(Methoxyamino)propan-1-ol |

| Acetaldehyde & Formaldehyde | (Enzymatic) | 3-Hydroxypropanal | - | (Precursor Synthesis) nih.govnih.gov |

Transformations of Oximes and Nitrones

Methods involving the transformation of oximes and nitrones are also central to the synthesis of N-alkoxyamines. These strategies leverage the reactivity of the C=N bond present in these functional groups.

This approach is closely related to the second step of reductive amination. An O-alkyl oxime, specifically 3-hydroxypropanal O-methyl oxime, serves as the direct precursor. The synthesis of this oxime is achieved by the condensation of 3-hydroxypropanal with methoxyamine. The subsequent step is the selective reduction of the C=N double bond.

Various reducing agents can be employed for this purpose. Catalytic hydrogenation over palladium, platinum, or nickel catalysts is a common and effective method. Chemical reducing agents such as sodium borohydride or lithium aluminum hydride can also be used, although care must be taken to control the reaction conditions to avoid over-reduction or side reactions. The primary advantage of this method is the stability and ease of isolation of the oxime intermediate, allowing for a two-step, one-pot reaction sequence.

Nitrones, which are N-oxides of imines, are versatile intermediates in organic synthesis. organic-chemistry.org The synthesis of N-alkoxyamines from nitrones can be achieved through a two-step process:

Nitrone Formation: A suitable N-substituted hydroxylamine is condensed with an aldehyde or ketone.

Alkylation and Reduction: The nitrone can then be reacted with an organometallic reagent, such as a Grignard reagent or an organolithium compound. This results in the addition of an alkyl group to the carbon of the C=N bond and the formation of an N-alkoxyamine.

For a structure like 3-(methoxyamino)propan-1-ol, a strategy could involve a nitrone derived from a two-carbon aldehyde (glycolaldehyde) and N-methylhydroxylamine. Addition of a one-carbon organometallic reagent would yield the desired carbon backbone. Alternatively, addition of C-centered radicals to nitrones can also afford alkoxyamines. chimia.ch This route offers a high degree of flexibility in introducing various substituents. mdpi.com

| Precursor | Key Transformation | Reagents | Product Class |

| O-Alkyl Oxime | Reduction of C=N bond | H₂/Pd, NaBH₄ | N-Alkoxyamine |

| Nitrone | Addition of C-radical or Organometallic | R-MgBr, R-Li | N-Alkoxyamine chimia.ch |

Oxidation of Primary Amines to N-Alkylhydroxylamines

The transformation of a primary amine to an N-alkoxyamine is a critical step in forming the methoxyamino functional group. A prominent strategy involves the direct oxidation of the primary amine to a hydroxylamine, followed by O-alkylation. However, direct oxidation methods leading to N-alkylhydroxylamines have also been developed. One common approach is the sodium tungstate-catalyzed oxidation of primary amines. This method utilizes a urea-hydrogen peroxide complex to yield N-monoalkylhydroxylamines in good to excellent yields. researchgate.net The reaction is applicable to a wide array of primary amines. researchgate.net

Another protocol involves a three-step sequence: selective mono-cyanomethylation of the primary amine, followed by regioselective oxidation with meta-chloroperoxybenzoic acid (m-CPBA) to form a nitrone, and subsequent hydroxylaminolysis to furnish the N-monoalkylhydroxylamine. researchgate.net While multi-step, this method is versatile for various primary amines. researchgate.net For the synthesis of the target molecule, a precursor like 3-aminopropan-1-ol would undergo such oxidation, likely after protecting the hydroxyl group to prevent side reactions.

The table below summarizes representative conditions for the oxidation of primary amines.

| Oxidizing System | Substrate Type | Typical Conditions | Product | Reference |

| H₂O₂ / Na₂WO₄ | Primary aliphatic amines | Aqueous or alcoholic solvent, room temp. | N-Alkylhydroxylamine | researchgate.netrsc.org |

| m-CPBA | Primary amines (via nitrone) | CH₂Cl₂, then NH₂OH·HCl | N-Alkylhydroxylamine | researchgate.net |

Methodologies for the Introduction and Modification of the Propan-1-ol Moiety

The three-carbon alcohol backbone of the target molecule can be constructed through several distinct synthetic strategies, each starting from different precursors.

Synthesis via Reduction of Carbonyl Precursors

A direct and widely used method for generating alcohols is the reduction of carbonyl compounds. wikipedia.org For the synthesis of 3-(Methoxyamino)propan-1-ol, a suitable precursor would be 3-(methoxyamino)propionaldehyde or a corresponding ester, such as methyl 3-(methoxyamino)propanoate.

The reduction of aldehydes and ketones to primary and secondary alcohols, respectively, is efficiently achieved using hydride reducing agents. wikipedia.orgyoutube.com Sodium borohydride (NaBH₄) is a mild and selective reagent often used for reducing aldehydes and ketones in the presence of less reactive functional groups like esters. youtube.compearson.com For the reduction of more stable carbonyls, such as esters or carboxylic acids, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required. wikipedia.orgyoutube.compearson.com

The general transformation is illustrated by the following reaction scheme: R-CHO (Aldehyde) + [Reducing Agent] → R-CH₂OH (Primary Alcohol) R-COOR' (Ester) + [Reducing Agent] → R-CH₂OH (Primary Alcohol)

The choice of reducing agent is critical for chemoselectivity, especially if other reducible groups are present in the molecule.

| Carbonyl Precursor | Reducing Agent | Typical Solvent | Product Type | Reference |

| Aldehyde | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Primary Alcohol | youtube.compearson.com |

| Ketone | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Secondary Alcohol | youtube.com |

| Ester | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Primary Alcohol | wikipedia.org |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Primary Alcohol | wikipedia.orgyoutube.com |

Construction from Functionalized Alkenes and Epoxides

Building the carbon skeleton from unsaturated precursors offers another versatile route. Starting with an alkene, such as an N-allyl-O-methylhydroxylamine derivative, the terminal alcohol can be installed via an anti-Markovnikov hydroboration-oxidation reaction. This two-step process first adds a borane (B79455) (e.g., borane-tetrahydrofuran (B86392) complex) across the double bond, followed by oxidation with hydrogen peroxide and a base to yield the primary alcohol.

Alternatively, epoxide precursors provide a powerful entry point. The synthesis of 1,3-diols can be achieved from epoxides like ethylene (B1197577) oxide through a hydroformylation reaction followed by hydrogenation. epo.org For the specific target molecule, a strategy could involve the ring-opening of a suitable three-carbon epoxide (e.g., glycidol (B123203) or epichlorohydrin (B41342) derivative) with methoxyamine or its synthetic equivalent. The regioselectivity of the epoxide ring-opening is a key consideration in this approach. researchgate.net

Approaches from 1,3-Propanediol Derivatives

Utilizing commercially available 1,3-propanediol as a starting material is an economically attractive strategy. wikipedia.org This approach requires the selective functionalization of one of the two primary hydroxyl groups. A common method is the mono-alkylation of 1,3-propanediol. For instance, 3-methoxy-1-propanol can be prepared by alkylating 1,3-propanediol with methyl chloride in the presence of a base. google.comgoogle.com

To introduce the methoxyamino group, one hydroxyl could be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with O-methylhydroxylamine would then yield the desired carbon-nitrogen bond. This pathway necessitates careful control of reaction conditions to avoid competing reactions, such as elimination or reaction at the second hydroxyl group. Protection of one of the hydroxyls may be required to ensure selectivity.

Coupling and Derivatization Reactions for the Methoxyamino and Propanol Units

The assembly of the final molecule often requires strategic use of protecting groups to mask reactive functionalities, ensuring that chemical transformations occur only at the desired site.

Amine and Alcohol Protection/Deprotection Strategies

In a multi-step synthesis of 3-(Methoxyamino)propan-1-ol hydrochloride, both the amino and hydroxyl functional groups can interfere with subsequent reactions. Therefore, a robust protection/deprotection strategy is essential. organic-chemistry.org

Alcohol Protection: The hydroxyl group is often protected as an ether or a silyl (B83357) ether. libretexts.org

Benzyl (B1604629) (Bn) ether: Installed using benzyl bromide with a base (e.g., NaH). It is stable to a wide range of conditions but can be removed by catalytic hydrogenolysis (H₂/Pd-C). libretexts.org

Silyl ethers (e.g., TBDMS, TIPS): Formed by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole. libretexts.org They are readily cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.org

Amine/Hydroxylamine Protection: The nitrogen atom can be protected, often as a carbamate, to reduce its nucleophilicity. masterorganicchemistry.com

tert-Butyloxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to many reaction conditions but is easily removed with strong acids like trifluoroacetic acid (TFA) or HCl. libretexts.orgmasterorganicchemistry.com

Carbobenzyloxy (Cbz): Installed with benzyl chloroformate (Cbz-Cl). Like the benzyl ether, it is cleaved by hydrogenolysis. libretexts.org

The choice of protecting groups must be "orthogonal," meaning each can be removed under specific conditions without affecting the others. organic-chemistry.org For example, a TBDMS-protected alcohol and a Boc-protected amine allow for selective deprotection; the TBDMS group can be removed with fluoride, leaving the Boc group intact, and vice versa with acid. libretexts.orgmasterorganicchemistry.com This orthogonality is crucial for the successful synthesis of complex molecules with multiple functional groups. organic-chemistry.org

The final step in the synthesis, after all other transformations and deprotections are complete, involves treating the free base of 3-(Methoxyamino)propan-1-ol with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) to precipitate the desired hydrochloride salt.

Stereoselective Synthesis of Chiral Analogues

The creation of a chiral center at the C-1 position of 3-(methoxyamino)propan-1-ol analogues requires precise control over the spatial arrangement of atoms during the reaction. Methodologies for achieving this are broadly categorized into catalyst-controlled and substrate-controlled processes.

Asymmetric reduction, particularly the hydrogenation of a prochiral ketone precursor, stands as a highly efficient method for producing chiral alcohols. This approach relies on a chiral catalyst to influence the facial selectivity of hydride delivery to the carbonyl group.

A prominent strategy is the asymmetric transfer hydrogenation (ATH) of β-amino ketones, a reaction class relevant to the synthesis of chiral γ-amino alcohols. organic-chemistry.org For instance, the reduction of α-methoxyimino-β-keto esters has been achieved with high enantioselectivity using Noyori-Ikariya type ruthenium catalysts, such as RuCl(p-cymene)[(S,S)-Ts-DPEN]. acs.orgnih.gov This catalyst, in a formic acid–triethylamine system, facilitates the transfer of hydrogen to the ketone, yielding the corresponding alcohol with excellent enantiomeric ratios (er). acs.orgnih.gov While this specific reaction has been demonstrated on keto esters, the principle is applicable to the corresponding 3-(methoxyamino)propan-1-one precursor. The methoxyimino group's electronic properties and stereochemistry (Z vs. E isomers) can significantly influence reaction rates and selectivities. nih.gov

A hypothetical asymmetric reduction of 3-(methoxyamino)propan-1-one to a chiral analogue of 3-(methoxyamino)propan-1-ol is depicted below:

Figure 1: Hypothetical asymmetric transfer hydrogenation to form a chiral analogue of 3-(Methoxyamino)propan-1-ol.

The success of such a reaction is contingent on the catalyst's ability to differentiate between the two faces of the carbonyl group, guided by the chiral ligands.

Table 1: Examples of Asymmetric Transfer Hydrogenation of Related Ketones This table presents data from analogous reactions on different substrates to illustrate the potential of the methodology.

| Catalyst | Substrate | Product | Enantiomeric Ratio (er) | Yield (%) |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | (Z)-ethyl 2-(methoxyimino)-3-oxobutanoate | (2R,3S)-ethyl 3-hydroxy-2-(methoxyimino)butanoate | 99:1 | 93 |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | (Z)-ethyl 2-(methoxyimino)-4,4-dimethyl-3-oxopentanoate | (2R,3S)-ethyl 3-hydroxy-2-(methoxyimino)-4,4-dimethylpentanoate | 99:1 | 96 |

Data sourced from studies on α-methoxyimino-β-keto esters. nih.gov

Chiral auxiliary-mediated synthesis is a substrate-controlled method where an enantiomerically pure molecule (the auxiliary) is temporarily attached to the substrate. diva-portal.org This auxiliary directs a subsequent reaction to proceed diastereoselectively, after which it is cleaved to reveal the chiral product. diva-portal.org This strategy is particularly robust for synthesizing chiral amines and alcohols. osi.lv

One of the most effective chiral auxiliaries for amine synthesis is Ellman's tert-butanesulfinamide. osi.lv A precursor aldehyde, such as 3-(methoxyamino)propanal, could be condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of this imine, for example with sodium borohydride, would yield a sulfinamide intermediate. The stereochemical outcome is controlled by the bulky tert-butylsulfinyl group, which directs the nucleophilic hydride attack to the less sterically hindered face of the C=N double bond. thieme-connect.com The final step involves the acidic cleavage of the sulfinyl group to afford the free chiral amino alcohol. thieme-connect.com

Other widely used auxiliaries include oxazolidinones, popularized by David Evans, and pseudoephedrine. nih.gov In a typical oxazolidinone-based approach, the auxiliary is acylated, and the resulting imide undergoes a diastereoselective reaction, such as an aldol (B89426) addition or alkylation, before the auxiliary is cleaved. williams.edu

Table 2: Key Steps in a Chiral Auxiliary-Based Synthesis

| Step | Description | Purpose |

| 1. Attachment | Covalent bonding of the chiral auxiliary to the prochiral substrate. | To create a chiral molecule with a facial bias. |

| 2. Diastereoselective Reaction | A stereocenter-forming reaction (e.g., reduction, alkylation) is performed. The auxiliary directs the stereochemical outcome. | To form the desired stereocenter with high diastereoselectivity. |

| 3. Cleavage | Removal of the chiral auxiliary under conditions that do not racemize the product. | To release the final enantiomerically enriched product and often recover the auxiliary. |

This approach offers high levels of stereocontrol and predictability, making it a powerful tool for the synthesis of complex chiral molecules. osi.lvnih.gov

Formation of the Hydrochloride Salt

The conversion of the free base form of 3-(methoxyamino)propan-1-ol to its hydrochloride salt is a standard and crucial final step for improving the compound's stability, crystallinity, and handling properties. This acid-base reaction involves treating the amino alcohol with hydrochloric acid. researchgate.net

The procedure is typically carried out by dissolving the purified free base in a suitable organic solvent. Common solvents include anhydrous diethyl ether, ethanol, isopropanol, or ethyl acetate. researchgate.netgoogle.comscielo.br A solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in ether or isopropanol) or gaseous HCl is then added dropwise to the stirred solution of the amine. researchgate.net The protonation of the basic nitrogen atom of the methoxyamino group leads to the formation of the ammonium (B1175870) salt, which is generally much less soluble in nonpolar organic solvents than its free base counterpart.

This decreased solubility causes the hydrochloride salt to precipitate out of the solution. The resulting solid can then be isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum to yield the final, purified this compound. google.comorgsyn.orggoogle.com Recrystallization from an appropriate solvent system, such as ethanol/ether, can be performed to achieve higher purity. scielo.br

Mechanistic Investigations of Chemical Transformations Involving 3 Methoxyamino Propan 1 Ol Hydrochloride

Reaction Mechanisms Involving the Hydroxyl Group

The primary alcohol is a versatile functional group capable of participating in a range of fundamental organic reactions. However, the hydroxyl group itself is a poor leaving group, and its conversion to a more suitable leaving group, typically through protonation under acidic conditions, is a prerequisite for substitution and elimination reactions. sketchy.com

Nucleophilic substitution at the carbon bearing the hydroxyl group is a key transformation. For a primary alcohol such as 3-(Methoxyamino)propan-1-ol (B13282945), the SN2 mechanism is strongly favored over the SN1 pathway. khanacademy.orgjackwestin.com

The SN1 mechanism involves the formation of a carbocation intermediate after the departure of the leaving group. A primary carbocation is highly unstable, making this pathway energetically unfavorable for primary alcohols. youtube.com

Conversely, the SN2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This mechanism avoids the formation of an unstable carbocation. The reaction begins with the protonation of the hydroxyl group by a strong acid (e.g., HBr) to form a good leaving group, water. The nucleophile (e.g., Br⁻) then performs a backside attack on the carbon, leading to an inversion of stereochemistry if the center were chiral. youtube.com

| Parameter | SN1 Mechanism | SN2 Mechanism |

| Substrate | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Intermediate | Carbocation | None (Transition State) |

| Rate Determining Step | Formation of carbocation (unimolecular) | Nucleophilic attack (bimolecular) |

| Favored Pathway for 3-(Methoxyamino)propan-1-ol | Highly Unlikely | Favored |

| Example Reagent | N/A | HBr, HCl |

| Expected Product | N/A | 1-Bromo-3-(methoxyamino)propane |

This table summarizes the characteristics of SN1 and SN2 reactions and their relevance to a primary alcohol.

Elimination reactions of alcohols, known as dehydration, result in the formation of an alkene. This process is typically catalyzed by strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at high temperatures. masterorganicchemistry.comlibretexts.org

Similar to substitution reactions, the mechanism (E1 or E2) is dependent on the substrate. The E1 mechanism proceeds through a carbocation intermediate, which, as previously mentioned, is highly unfavorable for primary alcohols. youtube.com Therefore, the dehydration of 3-(Methoxyamino)propan-1-ol is expected to proceed via an E2 mechanism. youtube.com

In the E2 pathway, a base removes a proton from the carbon adjacent to the alcohol-bearing carbon (the β-carbon), while the protonated hydroxyl group (water) leaves simultaneously. This concerted process forms a double bond, yielding an alkene. youtube.com Heat generally favors elimination over substitution. youtube.com

| Mechanism | Description | Applicability to 3-(Methoxyamino)propan-1-ol |

| E1 (Elimination, Unimolecular) | Two-step process via a carbocation intermediate. Favored for tertiary and secondary alcohols. | Unlikely due to the instability of the primary carbocation that would need to form. |

| E2 (Elimination, Bimolecular) | One-step, concerted reaction where a base removes a β-proton as the leaving group departs. | The favored pathway for a primary alcohol under strong acid and high-temperature conditions. |

This table compares E1 and E2 elimination mechanisms for alcohols.

The primary alcohol group in 3-(Methoxyamino)propan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. wikipedia.orgbyjus.com

Partial oxidation to an aldehyde requires the use of milder oxidizing agents, often in anhydrous conditions to prevent overoxidation. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this transformation. The reaction must be carefully controlled, and often the aldehyde is distilled off as it forms to prevent further oxidation. chemguide.co.uk

Complete oxidation to a carboxylic acid is achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated in the Jones oxidation), or nitric acid. wikipedia.orgresearchgate.net In this process, the primary alcohol is first oxidized to an aldehyde, which is then rapidly hydrated in the aqueous medium to form a gem-diol intermediate. This intermediate is then further oxidized to the carboxylic acid. wikipedia.org

| Oxidizing Agent | Product Type | Example Product from 3-(Methoxyamino)propan-1-ol |

| Pyridinium chlorochromate (PCC) | Aldehyde (Partial Oxidation) | 3-(Methoxyamino)propanal |

| Dess-Martin periodinane | Aldehyde (Partial Oxidation) | 3-(Methoxyamino)propanal |

| Potassium permanganate (KMnO₄) | Carboxylic Acid (Complete Oxidation) | 3-(Methoxyamino)propanoic acid |

| Chromic Acid (Jones Reagent) | Carboxylic Acid (Complete Oxidation) | 3-(Methoxyamino)propanoic acid |

This table illustrates the products formed from the oxidation of the primary alcohol group with different reagents.

Reactivity and Mechanisms of the Methoxyamino Moiety

The nitrogen atom in the methoxyamino group has a lone pair of electrons, making it a potential nucleophile. However, in the hydrochloride salt form, this nitrogen is protonated, which deactivates its nucleophilicity. A base would be required to deprotonate the ammonium (B1175870) ion and liberate the neutral methoxyamine for it to act as a nucleophile.

Once deprotonated, the nitrogen can attack various electrophilic centers. For instance, analogous to hydroxylamine (B1172632), methoxyamine is known to react with aldehydes and ketones to form methoximes (a type of imine). wikipedia.org This reaction involves the nucleophilic addition of the nitrogen to the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond.

Furthermore, studies have shown that methoxyamine can act as a nucleophile in addition reactions to other unsaturated systems, such as nitriles. nih.gov This highlights the capability of the nitrogen atom to participate in bond formation with electron-deficient centers.

The methyl carbon attached to the oxygen of the methoxyamino group is generally not considered an electrophilic site. Ethers are typically unreactive under many conditions. youtube.com Transformations at this site are less common than at the nitrogen or hydroxyl ends of the molecule and would likely require specialized conditions, potentially involving radical intermediates rather than direct electrophilic attack.

Some advanced synthetic methods have demonstrated the functionalization of carbons alpha to a nitrogen atom in amines. For example, radical-polar crossover mechanisms can be employed for C-H azidation, which involves the formation of an α-aminoalkyl radical followed by reaction with an azide (B81097) source. acs.orgacs.org While not a direct electrophilic transformation, such pathways illustrate that reactivity at carbons adjacent to heteroatoms can be induced under specific catalytic or photoinduced conditions. Another potential, albeit harsh, reaction is the acidic cleavage of the O-CH₃ bond, which is a known reaction for ethers, typically requiring a strong acid like HI or HBr. byjus.com

Role of the Methoxyimino Group in Directed Transformations

The methoxyimino group (-N(OCH₃)-) in 3-(methoxyamino)propan-1-ol hydrochloride can play a significant role in directing the course of chemical transformations through electronic and steric effects, as well as by acting as a participating neighboring group. The nitrogen and oxygen atoms of the methoxyamino group possess lone pairs of electrons that can influence the reactivity of the molecule.

Neighboring Group Participation:

The effectiveness of the methoxyamino group in NGP is influenced by several factors, including the stability of the resulting cyclic intermediate and the nucleophilicity of the nitrogen atom. The presence of the electron-donating methoxy (B1213986) group on the nitrogen can modulate its nucleophilicity.

Directing Effects in Other Transformations:

In reactions not directly involving the hydroxyl group, the methoxyamino group can still exert a directing influence. For example, in reactions involving the carbon backbone, the electronic nature of the methoxyamino group can affect the stability of intermediates such as carbocations or radicals. The inductive effect of the electronegative nitrogen and oxygen atoms can influence the electron density along the carbon chain.

Acid-Base Equilibria and Protonation Effects

The acid-base properties of this compound are primarily determined by the methoxyamino group. As a hydrochloride salt, the nitrogen atom of the methoxyamino group is protonated. The equilibrium between the protonated and deprotonated forms is crucial as it dictates the nucleophilicity of the nitrogen and its ability to participate in reactions.

Protonation Effects on Reactivity:

The state of protonation of the methoxyamino group has a profound effect on the molecule's reactivity.

Nucleophilicity: In its protonated form, as the hydrochloride salt, the nitrogen atom's lone pair is unavailable for nucleophilic attack. Deprotonation by a base is necessary to unmask the nucleophilic character of the nitrogen. The extent of deprotonation required for a reaction to proceed will depend on the pH of the reaction medium and the pKa of the conjugate acid.

Neighboring Group Participation: For the methoxyamino group to act as a neighboring group, the nitrogen atom must be in its neutral, nucleophilic form. Therefore, reactions proceeding via NGP will be highly dependent on the reaction conditions, particularly the pH.

Leaving Group Ability: In certain reactions, protonation of the methoxyamino group could potentially convert it into a better leaving group, although this is less common for amino groups on a carbon chain unless they are part of a more complex rearrangement.

The protonation of a nitrogen atom can have an antagonistic effect on the homolysis of the C-ON bond in alkoxyamines, increasing the electron-withdrawing properties of the substituents and leading to a decrease in the rate of dissociation. rsc.org

Studies on Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in the literature. However, general principles of reaction kinetics and thermodynamics for related compounds can provide insights.

Reaction Kinetics:

The rate of reactions involving this compound would be influenced by several factors:

Concentration of Reactants: As with most reactions, the rate would be dependent on the concentration of the substrate and other reagents.

Temperature: An increase in temperature would generally lead to an increase in the reaction rate, as described by the Arrhenius equation.

Solvent: The polarity and protic or aprotic nature of the solvent can significantly affect reaction rates, particularly for nucleophilic substitution reactions. Polar solvents can stabilize charged intermediates and transition states.

pH: As discussed in the previous section, the pH of the medium will control the protonation state of the methoxyamino group, thereby directly impacting the concentration of the reactive, deprotonated species and influencing the reaction rate.

For reactions proceeding through neighboring group participation, the intramolecular step is often rate-determining. chem-station.com Kinetic studies of similar systems have shown significant rate enhancements due to anchimeric assistance. For example, the reaction of a sulfur mustard with a nucleophile is much faster than that of a primary alkyl chloride without the heteroatom. wikipedia.org

Reaction Thermodynamics:

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) changes.

Enthalpy (ΔH): This relates to the difference in bond energies between the reactants and products. The formation of more stable bonds will result in an exothermic reaction (negative ΔH).

Entropy (ΔS): This relates to the change in disorder of the system. Reactions that result in an increase in the number of molecules or a transition to a more disordered state (e.g., solid to liquid or gas) will have a positive ΔS.

The thermal decomposition of hydroxylamine and its derivatives can be exothermic, and understanding these thermodynamic parameters is crucial for process safety. researchgate.net Theoretical calculations can be employed to estimate the thermodynamic properties of reaction intermediates and transition states to elucidate reaction pathways. researchgate.net

Due to the lack of specific experimental data, the following table provides hypothetical kinetic and thermodynamic parameters for a representative reaction of a related β-amino alcohol, illustrating the type of data that would be obtained from such studies.

| Reaction Parameter | Illustrative Value | Significance |

| Rate Constant (k) | 2.5 x 10⁻⁴ s⁻¹ at 298 K | Indicates the intrinsic speed of the reaction under specified conditions. |

| Activation Energy (Ea) | 85 kJ/mol | The minimum energy required for the reaction to occur; a higher Ea implies a slower reaction. |

| Enthalpy of Reaction (ΔH) | -45 kJ/mol | A negative value indicates an exothermic reaction where heat is released. |

| Entropy of Reaction (ΔS) | -20 J/(mol·K) | A negative value suggests a decrease in disorder, for example, in a cyclization reaction. |

| Gibbs Free Energy (ΔG) | -39 kJ/mol at 298 K | A negative value indicates a spontaneous and thermodynamically favorable reaction. |

Note: The values in this table are for illustrative purposes for a hypothetical reaction of a related compound and are not experimental data for this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing intricate details about the carbon-hydrogen framework.

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, offer primary insights into the molecular structure of 3-(Methoxyamino)propan-1-ol (B13282945) hydrochloride. The analysis of chemical shifts, signal integrations, and coupling patterns allows for the assignment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-(Methoxyamino)propan-1-ol hydrochloride is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons of the methoxy (B1213986) group (-OCH₃) would likely appear as a singlet, while the protons on the propyl chain would present as multiplets due to spin-spin coupling with adjacent protons. The hydroxyl (-OH) and amine (-NH) protons may show broader signals and their chemical shifts can be influenced by solvent and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, four distinct carbon signals are anticipated, corresponding to the methoxy carbon, and the three carbons of the propanol (B110389) backbone. The chemical shifts of these carbons are influenced by their local electronic environment.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the table below. These predictions are based on computational models and data from structurally similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| -OCH₃ | 3.5 - 3.8 | 55 - 60 | Singlet |

| -CH₂-O- | 3.6 - 3.9 | 60 - 65 | Triplet |

| -CH₂-CH₂- | 1.7 - 2.0 | 25 - 30 | Quintet |

| -N-CH₂- | 2.8 - 3.1 | 45 - 50 | Triplet |

Note: Predicted values are for illustrative purposes and may vary from experimental results.

Two-dimensional (2D) NMR experiments provide further clarity on the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, confirming the connectivity of the propanol chain by showing cross-peaks between adjacent methylene (B1212753) groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of protons, which can be useful in confirming the three-dimensional structure of the molecule.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton and carbon signals that are directly bonded, allowing for the unambiguous assignment of each carbon atom to its attached protons.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 3-(Methoxyamino)propan-1-ol, the monoisotopic mass is 105.07898 Da. uni.lu HRMS can confirm this with high precision, distinguishing it from other compounds with the same nominal mass.

| Adduct | Predicted m/z |

| [M+H]⁺ | 106.08626 |

| [M+Na]⁺ | 128.06820 |

| [M+K]⁺ | 144.04214 |

Data sourced from predicted values on PubChem. uni.lu

The coupling of liquid chromatography (LC) with mass spectrometry (MS) provides a robust platform for the separation, identification, and quantification of the main compound and any potential impurities.

LC-MS: This technique separates the components of a mixture before they are introduced into the mass spectrometer, allowing for the assessment of the purity of this compound.

LC-MS/MS: Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This provides structural information and is highly specific for quantitative analysis and the identification of co-eluting impurities. The fragmentation pattern can help in the structural elucidation of unknown impurities.

LC-TOF/MS: The use of a time-of-flight (TOF) mass analyzer provides high-resolution mass data, which is invaluable for the accurate mass determination of the parent compound and its impurities, aiding in their elemental composition determination.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |

| N-H (amine salt) | 2400 - 3200 (broad) | Stretching |

| C-H (alkane) | 2850 - 3000 | Stretching |

| C-O (alcohol) | 1050 - 1260 | Stretching |

| C-N | 1020 - 1250 | Stretching |

| N-O | 950 - 1050 | Stretching |

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The presence of these characteristic bands in the IR spectrum would provide strong evidence for the presence of the respective functional groups in the molecule.

X-ray Diffraction (XRD) for Crystalline Structure and Conformational Analysis

X-ray Diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, which exists as a crystalline salt, single-crystal XRD would provide precise information on bond lengths, bond angles, and the molecule's conformation in the solid state. This analysis reveals the spatial orientation of the methoxyamino and hydroxyl functional groups relative to the propane (B168953) backbone.

Powder XRD (XRPD) is also a valuable tool. It generates a characteristic diffraction pattern, or fingerprint, for the crystalline solid. This pattern is defined by the positions (2θ angles) and intensities of the diffraction peaks. mdpi.com The Wulff-Bragg equation (nλ = 2d sinθ) relates the scattering angle (θ) to the spacing (d) between crystal lattice planes, allowing for the determination of the unit cell parameters. mdpi.com While specific crystallographic data for this compound is not widely published, the analysis would yield the data shown in the hypothetical table below, confirming its crystal system and space group.

Table 1: Example of Powder X-ray Diffraction (PXRD) Data

This table is for illustrative purposes to show typical data obtained from PXRD analysis.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 100 |

| 21.3 | 4.17 | 65 |

| 25.1 | 3.55 | 90 |

Chromatographic Techniques for Separation and Purity Determination

Chromatography is indispensable for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, UHPLC, are the primary methods for assessing the purity of non-volatile compounds like this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. nih.gov

For a polar compound such as this, reversed-phase HPLC is a common approach. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. cuni.cz Since this compound lacks a strong UV chromophore, detection can be achieved using a Universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or by derivatization with a UV-active agent. google.com The retention time (RT), the time it takes for the compound to elute from the column, is a key identifier. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Method Parameters

This table presents a hypothetical HPLC method for purity analysis.

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detector | Charged Aerosol Detector (CAD) |

| Injection Volume | 10 µL |

| Expected RT | ~4.5 min |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique used to monitor the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a chamber with a suitable mobile phase (eluent).

As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. This separation allows for a quick visualization of the consumption of starting materials and the formation of the product. The position of each spot is quantified by its retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A successful reaction would show the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value.

Table 3: Example TLC Data for Reaction Monitoring

This table illustrates hypothetical Rf values for a synthesis reaction.

| Compound | Rf Value (Ethyl Acetate/Methanol 9:1) |

|---|---|

| Starting Material (e.g., 3-chloropropan-1-ol) | 0.85 |

| 3-(Methoxyamino)propan-1-ol | 0.40 |

Role of 3 Methoxyamino Propan 1 Ol Hydrochloride As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of N-Oxygenated Heterocyclic Systems

The presence of both a nucleophilic nitrogen and an oxygen atom in the methoxyamine group, combined with the terminal hydroxyl group, makes 3-(Methoxyamino)propan-1-ol (B13282945) a suitable precursor for the synthesis of various N-oxygenated heterocyclic systems. These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities.

One potential application of 3-(Methoxyamino)propan-1-ol is in the synthesis of N-methoxy-substituted saturated heterocycles, such as N-methoxy-tetrahydropyrimidines or N-methoxy-1,3-diazepanes. The synthesis of such systems can be envisioned through the cyclocondensation of 3-(Methoxyamino)propan-1-ol with suitable dicarbonyl compounds or their synthetic equivalents. For instance, the reaction with a 1,3-dicarbonyl compound could lead to the formation of a six-membered N-methoxy-tetrahydropyrimidine ring.

While direct literature examples for the use of 3-(Methoxyamino)propan-1-ol hydrochloride in these specific cyclizations are not extensively documented, the general reactivity of diamines and amino alcohols with dicarbonyl compounds supports this synthetic potential. The reaction would likely proceed through the initial formation of an enamine or imine, followed by an intramolecular cyclization and dehydration.

Table 1: Potential N-Oxygenated Heterocyclic Systems from 3-(Methoxyamino)propan-1-ol

| Dicarbonyl Compound | Resulting Heterocycle |

|---|---|

| 1,3-Diketone | N-Methoxy-tetrahydropyrimidine |

| 1,4-Diketone | N-Methoxy-dihydropyrazine |

Chiral Building Block in Enantioselective Synthesis

In its enantiomerically pure form, 3-(Methoxyamino)propan-1-ol can serve as a valuable chiral building block in asymmetric synthesis. The "chiral pool" approach, which utilizes readily available chiral molecules from nature or through resolution, is a powerful strategy for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

Optically active amino alcohols are crucial intermediates in the synthesis of many drugs. For example, a structurally related compound, (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol, is a key intermediate in the synthesis of the antidepressant duloxetine (B1670986). researchgate.netnih.gov By analogy, enantiomerically pure 3-(Methoxyamino)propan-1-ol could be employed in the synthesis of novel chiral ligands, catalysts, or as a synthon for the introduction of a chiral methoxyaminopropyl moiety into a target molecule.

The synthetic utility of chiral 3-(Methoxyamino)propan-1-ol would involve the stereoselective transformation of its functional groups. The hydroxyl group can be activated and displaced with retention or inversion of configuration, while the methoxyamino group can be further functionalized. This allows for the construction of new stereocenters with a high degree of stereocontrol.

Intermediate for the Formation of Hydroxamate and Oxime Ether Derivatives

The methoxyamine functionality of this compound makes it a direct precursor to hydroxamic acid and oxime ether derivatives. These functional groups are present in a wide range of biologically active compounds, including enzyme inhibitors and metal chelators.

Hydroxamate Derivatives: Hydroxamic acids can be prepared through the acylation of the nitrogen atom of the methoxyamine. While direct acylation of 3-(methoxyamino)propan-1-ol would likely occur at both the nitrogen and oxygen of the hydroxyl group, selective N-acylation could be achieved through appropriate protection-deprotection strategies. The resulting N-methoxy-N-(3-hydroxypropyl)amides are valuable intermediates.

Oxime Ether Derivatives: Oxime ethers can be synthesized through the reaction of the methoxyamine with aldehydes or ketones. This reaction, which forms a C=N bond, is a common method for the preparation of oxime ethers. jocpr.com The hydroxyl group of 3-(Methoxyamino)propan-1-ol provides a handle for further synthetic manipulations or for tethering the molecule to a solid support. The synthesis of oxime ethers from hydroxylamines and their derivatives is a well-established transformation in organic chemistry. organic-chemistry.orgnih.govgoogle.com

Application in Multistep Organic Synthesis Pathways

As a bifunctional molecule, this compound is a useful building block in multistep organic synthesis. Its two functional groups can be reacted sequentially, allowing for the controlled and stepwise construction of more complex molecules.

The synthesis of pharmaceutical ingredients often involves the use of such versatile intermediates. For instance, the synthesis of duloxetine involves a multistep pathway where a 3-amino-1-propanol derivative is a key intermediate. researchgate.netgoogle.compharmaffiliates.comgoogle.com Analogous synthetic routes can be envisioned where this compound is used to introduce the methoxyaminopropyl fragment into a pharmaceutical scaffold.

The general synthetic strategy would involve the initial reaction of either the hydroxyl or the methoxyamino group, followed by further transformations of the remaining functional group. This allows for the construction of a carbon skeleton and the introduction of various substituents in a controlled manner.

Table 2: Illustrative Synthetic Transformations of 3-(Methoxyamino)propan-1-ol

| Reagent/Reaction | Functional Group Transformation | Product Class |

|---|---|---|

| Acyl chloride | Acylation of the amine | N-methoxy-N-(3-hydroxypropyl)amide |

| Aldehyde/Ketone | Condensation with the amine | Oxime ether |

| Tosyl chloride | O-Tosylation of the alcohol | 3-(Methoxyamino)propyl tosylate |

Integration into Complex Molecular Architectures

The structural features of 3-(Methoxyamino)propan-1-ol allow for its integration into complex molecular architectures, including macrocycles and natural product analogues. The ability to form two points of connection makes it a valuable linker or building block in the construction of large and intricate molecules.

Macrocyclic compounds are of great interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. nih.govmdpi.com 3-(Methoxyamino)propan-1-ol could be incorporated into a macrocyclic framework through the reaction of its hydroxyl and amino functionalities with appropriate difunctional reagents. For example, reaction with a dicarboxylic acid could lead to the formation of a macrocyclic ester-amide.

Furthermore, the methoxyaminopropyl moiety is a structural feature found in some natural products and bioactive molecules. The use of this compound as a synthetic building block provides a convenient route to analogues of these natural products, allowing for the exploration of structure-activity relationships.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 3-(Methoxyamino)propan-1-ol (B13282945) hydrochloride. These calculations, often employing methods like Density Functional Theory (DFT), can determine various electronic properties such as molecular orbital energies, electron density distribution, and electrostatic potential.

For instance, in a study on the related compound 3-methoxy-1-propanol (B72126), the M06-2X functional with a 6-311++G(d,p) basis set was used to investigate its degradation by hydroxyl radicals. nih.gov Such calculations can identify the most likely sites for chemical attack. The presence of the electron-donating -OH group in 3-methoxy-1-propanol increases the electron density on adjacent atoms, making the hydrogen atoms on the neighboring carbon more susceptible to abstraction by radicals. nih.gov A similar approach for 3-(Methoxyamino)propan-1-ol hydrochloride would involve analyzing the influence of both the methoxyamino and hydroxyl groups, as well as the effect of protonation in the hydrochloride form, on the molecule's reactivity.

Key Electronic Properties from Quantum Mechanical Calculations:

| Property | Significance for this compound |

| Highest Occupied Molecular Orbital (HOMO) | Indicates the ability to donate electrons; likely localized around the nitrogen and oxygen atoms. |

| Lowest Unoccupied Molecular Orbital (LUMO) | Indicates the ability to accept electrons; important for understanding reactions with nucleophiles. |

| Electron Density Distribution | Reveals the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. |

| Electrostatic Potential Map | Visualizes the charge distribution and helps predict intermolecular interactions, such as hydrogen bonding. |

These calculations provide a theoretical framework for predicting how this compound will behave in different chemical environments.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms and characterizing transition states. By mapping the potential energy surface of a reaction, DFT calculations can determine the activation energies and geometries of transition states, providing a detailed picture of the reaction pathway.

In the context of atmospheric degradation of 3-methoxy-1-propanol by OH radicals, DFT calculations at the M06-2X/6-311++G(d,p) level of theory, with single-point energy corrections from CCSD(T), were employed to identify the transition states for hydrogen atom abstraction. nih.gov This study successfully calculated the barrier heights for the reaction, revealing which hydrogen atoms are most easily abstracted. nih.gov

For this compound, DFT studies could be used to explore a variety of reactions, such as its synthesis, degradation, or interaction with biological targets. For example, a theoretical investigation could elucidate the mechanism of its formation through reductive amination or other synthetic routes. evitachem.com Such studies are crucial for optimizing reaction conditions to improve yield and purity.

Example of DFT Application in Reaction Mechanism Studies:

| Reaction Step | Information from DFT |

| Reactant Complex | Geometry and energy of the initial association of reactants. |

| Transition State | The highest energy point along the reaction coordinate, its geometry, and activation energy. |

| Product Complex | Geometry and energy of the associated products before separation. |

| Overall Reaction Energy | The difference in energy between products and reactants, indicating if the reaction is exothermic or endothermic. |

These theoretical investigations offer a molecular-level understanding that complements experimental studies. mdpi.com

Conformer Analysis and Conformational Landscapes

The flexibility of the propanol (B110389) backbone in this compound allows it to adopt various spatial arrangements, or conformations. Conformer analysis aims to identify the stable conformations and understand the energy landscape that governs their interconversion.

Computational methods can systematically explore the conformational space of a molecule by rotating its single bonds and calculating the energy of each resulting geometry. For alkanolamines, intramolecular hydrogen bonding between the hydroxyl and amino groups often plays a significant role in determining the most stable conformations. nih.gov In the case of this compound, the protonated amino group can act as a hydrogen bond donor, while the hydroxyl and methoxy (B1213986) groups can act as acceptors.

Potential Low-Energy Conformers of 3-(Methoxyamino)propan-1-ol:

| Conformer | Key Feature | Predicted Relative Stability |

| Extended (Anti) | The carbon backbone is in a staggered, extended arrangement. | Likely a local minimum on the potential energy surface. |

| Gauche with Intramolecular H-Bond | The backbone is folded to allow for a hydrogen bond between the -OH and -NH(OCH3) groups. | Potentially the global minimum due to the stabilizing hydrogen bond. |

Understanding the conformational landscape is essential for predicting which shapes the molecule is most likely to adopt and how this might affect its interactions with other molecules.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a molecule. For this compound, theoretical predictions of NMR chemical shifts, coupling constants, and vibrational frequencies can aid in its characterization.

DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain theoretical chemical shifts that can be compared to experimental data. This comparison can help in assigning the signals in the experimental spectrum to specific atoms in the molecule.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These computed frequencies, after appropriate scaling, can help in the assignment of the experimental vibrational bands to specific molecular motions, such as O-H stretching, N-H stretching, and C-O stretching.

Predicted Spectroscopic Data for a Representative Alkanolamine:

| Spectroscopic Technique | Predicted Parameter | Corresponding Functional Group |

| ¹H NMR | Chemical Shift (ppm) | Protons on the carbon backbone, hydroxyl group, and methoxy group. |

| ¹³C NMR | Chemical Shift (ppm) | Carbon atoms in the propanol backbone and the methoxy group. |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | O-H stretch, N-H stretch, C-H stretch, C-O stretch. |

Such predictions are a powerful tool for structural elucidation and for understanding how the electronic environment of the nuclei and bonds influences the spectroscopic properties.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its behavior in solution and its interactions with other molecules. dovepress.com

In an aqueous solution, MD simulations can reveal how the molecule is solvated by water molecules. This includes the formation of hydrogen bonds between the hydroxyl and protonated amino groups of the solute and the surrounding water molecules. nih.gov The simulation can also provide information about the structure and dynamics of the solvation shell.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as biological macromolecules or components of a formulation. nih.gov By simulating the system at an atomistic level, it is possible to understand the nature of the intermolecular forces, such as electrostatic interactions and hydrogen bonding, that govern these interactions.

Information Obtainable from MD Simulations:

| Type of Information | Relevance for this compound |

| Solvation Structure | Understanding its solubility and behavior in different solvents. |

| Hydrogen Bonding Dynamics | Quantifying the strength and lifetime of hydrogen bonds with solvent or other molecules. |

| Diffusion Coefficient | Predicting its mobility in a given medium. |

| Binding Free Energy | Estimating the affinity of the molecule for a binding site on a protein or other target. |

MD simulations bridge the gap between the static picture provided by quantum mechanical calculations and the dynamic behavior of molecules in real-world systems. nih.govdovepress.com

Future Research Directions and Potential Innovations

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 3-(Methoxyamino)propan-1-ol (B13282945) hydrochloride will likely be guided by the principles of green chemistry, aiming to reduce environmental impact through the use of sustainable resources, safer solvents, and catalytic processes. nih.gov Traditional synthetic routes often rely on stoichiometric reagents and volatile organic solvents, which generate considerable waste. nih.gov Future research could focus on several key areas to develop more eco-friendly synthetic pathways.

One promising avenue is the exploration of biocatalysis . Enzymes such as transaminases, ketoreductases, and amine dehydrogenases have shown immense potential in the stereoselective synthesis of amino alcohols. escholarship.orgmagtech.com.cn An enzymatic approach could offer high selectivity under mild reaction conditions (ambient temperature and pressure in aqueous media), significantly reducing energy consumption and hazardous waste. researchgate.netchimia.ch For instance, an engineered amine dehydrogenase could potentially catalyze the reductive amination of a suitable hydroxy-ketone precursor directly to the desired amino alcohol. magtech.com.cn

Another critical area is the replacement of conventional solvents with more sustainable alternatives. Research into the use of deep eutectic solvents (DESs) or bio-based solvents like Cyrene™ could drastically improve the environmental profile of the synthesis. nih.govrsc.org These solvents are often biodegradable, have low toxicity, and can sometimes play a dual role as both solvent and catalyst. nih.gov Furthermore, developing solvent-free reaction conditions, where reactants are heated directly in the presence of a solid catalyst, represents an ideal green chemistry approach by eliminating solvent use entirely. acs.org

The principles of atom economy can be advanced through catalytic hydrogen borrowing or direct amination strategies. nih.gov These methods utilize alcohols as starting materials and, through a catalytic cycle, generate minimal waste, with water often being the only byproduct. Applying such methodologies, perhaps starting from renewable 1,3-propanediol (B51772), could establish a highly efficient and sustainable route to 3-(Methoxyamino)propan-1-ol hydrochloride.

| Green Synthesis Strategy | Potential Advantages | Relevant Precursors/Catalysts |

| Biocatalysis | High stereoselectivity, mild conditions, aqueous media. escholarship.orgresearchgate.net | Engineered amine dehydrogenases, transaminases, hydroxy-ketone precursors. magtech.com.cn |

| Green Solvents | Reduced toxicity and environmental impact, potential for reuse. nih.gov | Deep Eutectic Solvents (DESs), Cyrene™, water. nih.govrsc.org |

| Catalytic Amination | High atom economy, reduced waste (water as byproduct). nih.gov | Hydrogen borrowing catalysts, renewable feedstocks (e.g., 1,3-propanediol). |

| Solvent-Free Synthesis | Elimination of solvent waste, simplified purification. acs.org | Solid-supported catalysts, mechanochemistry. |

Exploration of Novel Catalytic Transformations

The functional groups of this compound—the primary alcohol, the secondary amine, and the N-O bond—provide multiple handles for novel catalytic transformations, enabling the synthesis of a diverse range of new molecules.

A significant area for exploration is the catalytic C-H activation of the propanol (B110389) backbone. Transition-metal catalysts, particularly those based on palladium, ruthenium, or iridium, are powerful tools for the selective functionalization of otherwise inert C-H bonds. chimia.chunc.edu Applying these methods could allow for the introduction of aryl, alkyl, or other functional groups at specific positions on the carbon chain, creating complex derivatives from a simple starting material. Organocatalytic and photocatalytic C-H activation strategies offer metal-free alternatives for these transformations. magtech.com.cnchimia.ch

The inherent reactivity of the N-O bond within the methoxyamino group is another key feature to be exploited. This bond can be cleaved under thermal, photochemical, or transition-metal-catalyzed conditions to generate reactive radical intermediates. nih.govrsc.org Catalysts based on copper or iron are known to promote the cleavage of N-O bonds in related compounds like oximes and hydroxylamines, initiating cyclization or cross-coupling reactions. nih.govnih.gov This could open pathways to nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals.

Furthermore, the development of asymmetric catalytic reactions targeting the hydroxyl group could lead to valuable chiral building blocks. While the parent molecule is achiral, transformations of the alcohol (e.g., asymmetric transfer hydrogenation to a ketone followed by asymmetric reduction) or reactions at a catalytically installed functional group could introduce chirality with high enantioselectivity using catalysts based on rhodium, iridium, or ruthenium. nih.govresearchgate.net

| Catalytic Transformation | Potential Outcome | Catalyst Type |

| C-H Activation | Functionalization of the aliphatic backbone. | Palladium, Ruthenium, Iridium, Photocatalysts. chimia.chunc.edu |

| N-O Bond Cleavage | Generation of radical intermediates for cyclization or coupling. | Copper, Iron, Nickel, Photocatalysts. nih.govnih.gov |

| Asymmetric Catalysis | Creation of chiral derivatives. | Rhodium, Iridium, Ruthenium complexes with chiral ligands. nih.govresearchgate.net |

| Alcohol Functionalization | Conversion of the -OH group to other functionalities (e.g., ethers, esters). | Titanocene photocatalysts, electrochemical methods. chimia.chmdpi.com |

Design of Advanced Derivatives for Material Science Applications

The bifunctional nature of this compound makes it an attractive candidate for the design of novel monomers and functional polymers for advanced material science applications.

The compound could be readily converted into a functional monomer by esterification or etherification of its hydroxyl group with a polymerizable moiety, such as an acrylate, methacrylate, or vinyl group. The resulting monomer would contain a pendant methoxyamino group, which could impart unique properties to the final polymer, such as improved adhesion, altered surface energy, or the ability to participate in post-polymerization modifications. Hydroxyl-functionalized polymers are known to exhibit enhanced properties due to hydrogen bonding, which can be leveraged in materials like coatings, adhesives, and hydrogels. magtech.com.cnnih.gov

Alternatively, the N-alkoxyamine functionality itself is of significant interest in polymer chemistry. N-alkoxyamines are widely used as initiators for Nitroxide-Mediated Polymerization (NMP) , a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, architectures, and low dispersity. nih.govrsc.org By modifying this compound, a novel class of functional NMP initiators could be developed. The hydroxyl group would be incorporated at the terminus of every polymer chain, creating telechelic polymers that can be used to form block copolymers or be grafted onto surfaces. researchgate.net

Beyond polymerization, derivatives of this compound could find use in the development of coordination polymers or metal-organic frameworks (MOFs) . The amino and hydroxyl groups can act as ligands, coordinating to metal centers to build extended network structures. uni.lu Such materials have applications in gas storage, separation, and catalysis.

| Application Area | Proposed Derivative/Role | Potential Material Properties |

| Functional Polymers | Acrylate/methacrylate monomer with a pendant methoxyamino group. | Enhanced adhesion, modifiable surfaces, tailored hydrophilicity. magtech.com.cn |

| Controlled Polymerization | Hydroxyl-functionalized NMP initiator. | Well-defined telechelic polymers, block copolymers, surface grafting. nih.govresearchgate.net |

| Coordination Materials | Ligand for metal centers. | Porous materials for gas storage, catalysis, and separation. uni.lu |

| Smart Hydrogels | Cross-linker or functional monomer. | Stimuli-responsive materials for biomedical applications. nih.gov |

Interdisciplinary Research with Bioorganic Chemistry for Probe Development

The intersection of organic synthesis and biology offers exciting opportunities for this compound, particularly in the development of molecular probes for bioimaging and diagnostics.

A key research direction is the design of profluorescent probes . The N-alkoxyamine structure is closely related to nitroxides, which are known to quench fluorescence. escholarship.org A probe could be designed by attaching a fluorophore to a derivative of this compound. The fluorescence would be "off" in the native state. A specific biological event, such as an enzymatic reaction or a change in the cellular redox environment, could trigger the cleavage of the N-O bond, releasing the fluorophore from the quenching effect of the nitroxide-like moiety and turning the fluorescence "on". escholarship.org This mechanism provides a highly sensitive method for detecting specific biological activities. mdpi.com

The compound can also serve as a scaffold for creating biocompatible probes . The hydroxyl and amino groups provide convenient points for attaching targeting ligands (e.g., peptides or small molecules) that direct the probe to specific cells or tissues, or for conjugation to larger systems like carbon dots. rsc.org Its small, hydrophilic nature could improve the solubility and cell permeability of the resulting probes. nih.gov

Furthermore, the development of probes based on bond-cleavage activation is a rapidly growing field in chemical biology. acs.org The N-O bond in the methoxyamino group is relatively weak and can be engineered to be cleaved by specific reactive nitrogen species (RNS) or reactive oxygen species (ROS), which are often markers of disease states. magtech.com.cn A probe designed around this principle could selectively detect pathological conditions, offering a powerful tool for disease diagnosis and for studying cellular signaling pathways.

| Probe Type | Design Strategy | Potential Application |

| Profluorescent Probes | Conjugation to a fluorophore; N-O bond acts as a fluorescence quencher/trigger. escholarship.org | Imaging enzyme activity, redox state, or specific analytes in living cells. |

| Targeted Probes | Attachment of targeting moieties to the hydroxyl or amino groups. rsc.org | Selective imaging of specific cell types or tissues in disease models. |

| Activatable Probes | N-O bond designed for cleavage by specific biological triggers (e.g., ROS/RNS). magtech.com.cnacs.org | Diagnosis of oxidative stress-related diseases, monitoring cellular signaling. |

| Sensing Interfaces | Functionalization of surfaces (e.g., carbon dots) for ion detection. rsc.org | Development of novel biosensors for environmental or clinical monitoring. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.